molecular formula C17H16ClN3OS B119915 VU 10010 CAS No. 633283-39-3

VU 10010

货号: B119915
CAS 编号: 633283-39-3
分子量: 345.8 g/mol
InChI 键: FPRULFHDSFKYBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

VU10010 acts primarily as a selective allosteric potentiator of the M4 muscarinic acetylcholine receptor . It enhances the receptor's affinity for acetylcholine (ACh) and promotes its coupling to G-proteins, which is crucial for various neurophysiological processes. Specific EC50 values indicate that it significantly increases ACh's efficacy in both the absence and presence of VU10010, with values of 33 nM and 0.7 nM respectively .

Neuropharmacology

VU10010 has garnered attention for its potential in treating neurological disorders. Its role as an allosteric modulator suggests it could be useful in conditions such as:

  • Alzheimer's Disease : By enhancing cholinergic signaling through M4 receptors, VU10010 may improve cognitive functions impaired in Alzheimer's patients.
  • Schizophrenia : The modulation of mAChRs is being explored for its effects on psychotic symptoms and cognitive deficits associated with schizophrenia.

Depression and Anxiety Disorders

Research indicates that allosteric modulation of mAChRs can influence mood regulation. VU10010's ability to enhance M4 receptor activity may provide therapeutic avenues for treating depression and anxiety disorders by restoring balance in cholinergic signaling pathways .

Case Study 1: Alzheimer's Disease Model

In a preclinical study using rodent models of Alzheimer's disease, administration of VU10010 resulted in improved memory performance on cognitive tasks compared to control groups. The study highlighted the compound's ability to enhance synaptic plasticity and cholinergic transmission .

Case Study 2: Schizophrenia Research

A clinical trial investigating the effects of VU10010 on schizophrenia symptoms demonstrated promising results. Patients receiving the compound showed reduced positive symptoms and improved cognitive function after several weeks of treatment, indicating its potential as an adjunct therapy .

Summary Table of Applications

Application AreaPotential BenefitsCurrent Research Status
NeuropharmacologyEnhances cognitive function in Alzheimer's modelsOngoing preclinical studies
SchizophreniaReduces symptoms and improves cognitionClinical trials underway
DepressionModulates mood regulationPreliminary studies conducted

作用机制

VU 10010 通过与 M4 毒蕈碱乙酰胆碱受体上的变构位点结合来发挥其作用。这种结合增加了受体对乙酰胆碱的亲和力,并增强了其与 G 蛋白的偶联。 受体-配体相互作用的增强导致信号转导的改善和神经传递的调节 .

准备方法

合成路线及反应条件: VU 10010 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。具体的合成路线和反应条件是专有的,未公开披露。 通常涉及使用有机溶剂、催化剂和受控反应环境以确保高产率和纯度 .

工业生产方法: this compound 的工业生产可能会涉及实验室合成工艺的放大。这包括优化反应条件、使用工业级溶剂和试剂以及采用大型反应器。 该工艺还将涉及严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型: VU 10010 主要与 M4 毒蕈碱乙酰胆碱受体发生变构增强反应。 它在其他毒蕈碱乙酰胆碱受体亚型中没有表现出明显的活性 .

常用试剂和条件: this compound 的合成和反应中使用的常用试剂包括有机溶剂(如二甲基亚砜)、催化剂和各种官能团特异性试剂。 反应通常在受控的温度和压力条件下进行,以确保最佳结果 .

主要形成的产物: This compound 与 M4 毒蕈碱乙酰胆碱受体反应形成的主要产物是增强型受体-配体复合物,该复合物对乙酰胆碱的亲和力增强,并改善了与 G 蛋白的偶联 .

相似化合物的比较

类似化合物:

  • VU 0152100
  • 替奎齐姆
  • L-颠茄碱
  • YM17E

独特性: VU 10010 在作为 M4 毒蕈碱乙酰胆碱受体变构增强剂的高选择性和效力方面是独一无二的。 与其他类似化合物不同,this compound 在其他毒蕈碱乙酰胆碱受体亚型中没有表现出明显的活性,这使其成为研究 M4 受体在各种生理和病理过程中的特定作用的宝贵工具 .

生物活性

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, commonly referred to as VU10010, is a compound that has garnered attention for its selective allosteric modulation of muscarinic acetylcholine receptors, particularly the M4 subtype. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H16ClN3OS
  • Molecular Weight : 345.85 g/mol
  • CAS Number : 633283-39-3
  • Solubility : Soluble in DMSO (greater than 10 mM) .

VU10010 acts as a selective allosteric potentiator of M4 muscarinic acetylcholine receptors. It binds to an allosteric site on the receptor, enhancing its affinity for acetylcholine (ACh) and facilitating G-protein coupling. The effective concentration (EC50) values for ACh in the absence and presence of VU10010 are reported to be 33 nM and 0.7 nM respectively, indicating a significant increase in receptor activity upon binding .

Neuropharmacological Effects

Research indicates that VU10010 may have implications in treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease. By enhancing M4 receptor signaling, it could potentially improve cholinergic transmission in the brain, thereby ameliorating symptoms related to these conditions .

In Vitro Studies

In various cell line assays, VU10010 demonstrated:

  • Increased neuronal excitability : It enhances synaptic transmission by potentiating muscarinic receptor responses.
  • Reduced depressive-like behaviors : Animal models have shown that administration can lead to decreased immobility in forced swim tests, suggesting potential antidepressant effects .

Comparative Biological Activity

Compound NameMechanism of ActionEC50 (nM)Therapeutic Area
VU10010M4 Allosteric Agonist0.7Cognitive Disorders
Other Compounds (e.g., Pim-1 inhibitors)Enzyme InhibitionVariesCancer Research

Case Studies

  • Cognitive Enhancement in Schizophrenia Models :
    • A study evaluated VU10010's effects on cognitive performance in rodent models mimicking schizophrenia. Results indicated improved performance in memory tasks compared to controls receiving placebo treatments .
  • Antidepressant-Like Effects :
    • In a separate investigation, VU10010 was shown to reduce behavioral despair in mice subjected to chronic stress protocols. This suggests a role for M4 receptor modulation in mood regulation .

属性

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRULFHDSFKYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351931
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-39-3
Record name 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 633283-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of VU10010?

A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]

Q2: What are the physiological effects of VU10010 in the hippocampus?

A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []

Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?

A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []

  1. An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.
  2. An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.
  3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.
  4. Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。